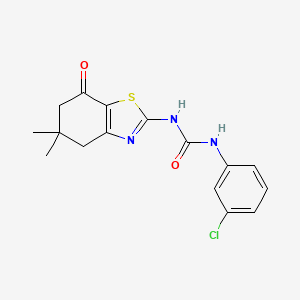

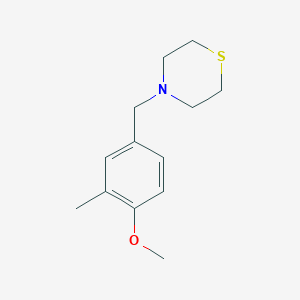

![molecular formula C21H19N3O3 B5632575 3-{2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5632575.png)

3-{2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives is diverse, involving various strategies to form the quinazolinone core and introduce substituents to achieve desired properties. For instance, classical and microwave-assisted synthetic methods have been employed to prepare new derivatives with antimicrobial activities, highlighting the versatility and efficiency of these approaches in modifying the quinazolinone scaffold (Sojitra et al., 2016). Another example is the gold(I)-catalyzed tandem transformation, a method developed for the synthesis of pyrrolo/pyrido[2,1-a]quinazolinones from 2-amino benzoic acids and 2-amino benzamides, showcasing the potential for creating complex fused structures in a single step (Feng et al., 2010).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone core, which can be fused with other rings or substituted at various positions to modify the compound's properties. For example, the crystal structure analysis of certain derivatives reveals the impact of substituents on the molecule's conformation and packing in the solid state, which can influence its chemical behavior and biological activity (Özgen et al., 2005).

Chemical Reactions and Properties

Quinazolinone derivatives undergo a variety of chemical reactions, enabling the introduction of diverse functional groups that affect their chemical and biological properties. For instance, the lithiation of quinazolinones allows for further functionalization through reactions with electrophiles, demonstrating the compounds' versatility in synthetic chemistry (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in different domains. These properties can be influenced by the nature of the substituents and the molecular structure. The polymorph-dependent solid-state fluorescence of some derivatives, for example, illustrates how molecular conformation can affect the optical properties, which might be relevant for applications in sensing and materials science (Anthony, 2012).

Chemical Properties Analysis

The chemical properties of quinazolinones, including their reactivity, stability, and interaction with biological targets, underlie their potential applications in pharmaceuticals and agriculture. The antimicrobial and antifungal activities of novel derivatives underscore the importance of chemical modification in tuning these properties for specific applications (Wang et al., 2013).

Safety and Hazards

properties

IUPAC Name |

3-[2-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-14-10-18(15(2)24(14)11-16-6-5-9-27-16)20(25)12-23-13-22-19-8-4-3-7-17(19)21(23)26/h3-10,13H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZXQIAGGDIOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632538.png)

![6-fluoro-4-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5632544.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-furamide hydrochloride](/img/structure/B5632551.png)

![(3R*,4R*)-1-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5632559.png)

![(4aR*,7aS*)-1-benzyl-4-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5632563.png)

![[(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-(quinolin-6-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5632590.png)

![N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide](/img/structure/B5632609.png)